1-(3,4-dimethylphenyl)-5-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pyrrolidine-3-carboxamide
Description
1-(3,4-Dimethylphenyl)-5-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a central pyrrolidine-5-oxo core substituted with a 3,4-dimethylphenyl group at position 1 and a sulfonamide-linked tetrahydroisoquinoline moiety at the carboxamide position.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-17-7-8-22(13-18(17)2)27-16-21(14-23(27)28)24(29)25-10-12-32(30,31)26-11-9-19-5-3-4-6-20(19)15-26/h3-8,13,21H,9-12,14-16H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKYYMVWICRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound features a pyrrolidine core substituted with various functional groups including a dimethylphenyl moiety and a tetrahydroisoquinoline sulfonamide. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the context of enhancing platelet production and potential neuroprotective effects.
1. Thrombopoietin Mimetic Activity
One of the primary biological activities associated with this compound is its role as a thrombopoietin (TPO) receptor agonist . TPO is crucial for platelet production, and compounds that mimic its action can be beneficial in treating conditions like thrombocytopenia. The compound has been shown to enhance platelet production significantly in experimental models, suggesting its potential use in hematological disorders .
2. Neuroprotective Effects
Studies involving tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson's disease-like symptoms. The structural similarity of the compound to known neuroprotective agents suggests that it may also provide similar protective effects against dopaminergic neuron damage .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Platelet Production Enhancement : By acting on TPO receptors, the compound stimulates megakaryocyte proliferation and differentiation, leading to increased platelet counts.
- Neuroprotection : The compound may exert neuroprotective effects through antioxidant mechanisms and by modulating signaling pathways involved in neuronal survival .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Thrombopoiesis | Demonstrated enhanced platelet production in vitro and in vivo models. |
| Study B | Neuroprotection | Showed reduction in MPTP-induced behavioral deficits in mice pre-treated with the compound. |
| Study C | Mechanistic Insights | Identified key signaling pathways activated by TPO receptor agonism leading to increased platelet synthesis. |
Key Research Findings
- In Vitro Studies : The compound was tested on megakaryocyte cell lines demonstrating a dose-dependent increase in platelet-derived growth factor (PDGF) levels.
- Animal Models : In vivo studies using mice showed that administration of the compound led to significant increases in blood platelet counts compared to controls .
- Neuroprotective Mechanisms : The protective effects against MPTP were linked to reduced oxidative stress markers and preservation of dopaminergic neurons .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidine-5-Oxo Derivatives with Aromatic Substitutions
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Structural Differences: Replaces the 3,4-dimethylphenyl group with a 4-fluorophenyl ring and substitutes the tetrahydroisoquinoline-sulfonyl-ethyl group with a 5-isopropyl-1,3,4-thiadiazol-2-yl moiety.
- The thiadiazole ring introduces π-π stacking capabilities, which may influence binding affinity in enzyme inhibition .
1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide ()
- Structural Differences: Features a 2,3-dimethylphenyl group (vs. 3,4-dimethylphenyl) and a 5-isopropyl-thiadiazole substituent (vs. tetrahydroisoquinoline-sulfonyl).
- Functional Implications : The altered dimethylphenyl substitution pattern may reduce steric hindrance, enhancing solubility. The thiadiazole group’s sulfur atom could facilitate hydrogen bonding in hydrophobic pockets .
Thiadiazole-Containing Analogs ()
Compounds such as 2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles exhibit notable anticancer activity (e.g., 55–66% inhibition of PC3 and BGC-823 cancer cells at 5 μM).
- However, thiadiazole analogs demonstrate higher cytotoxicity, possibly due to enhanced membrane permeability from sulfur atoms .
NMR-Based Structural Analysis ()
Studies on rapamycin analogs (compounds 1 and 7) reveal that chemical shift variations in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic effects.
- Relevance to Target Compound: The tetrahydroisoquinoline-sulfonyl group in the target compound likely induces localized chemical environment changes analogous to regions A/B, affecting binding dynamics. Such shifts could modulate interactions with ATP-binding pockets or allosteric sites .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility: The target compound’s tetrahydroisoquinoline-sulfonyl group requires multi-step synthesis, contrasting with thiadiazole derivatives, which are often synthesized via indium-catalyzed aqueous reactions ().
- Bioactivity Potential: While direct bioactivity data for the target compound is lacking, structural analogs suggest that its sulfonyl group may enhance protease inhibition (e.g., thrombin or Factor Xa), whereas thiadiazole derivatives prioritize kinase inhibition .
- SAR Insights : The 3,4-dimethylphenyl group likely increases lipophilicity, favoring blood-brain barrier penetration, whereas fluorine or thiadiazole substituents improve metabolic stability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
